9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one
Description
9-Ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is a furocoumarin derivative characterized by a fused furanocoumarin core with specific substituents: an ethyl group at position 9 and methyl groups at positions 2, 3, and 3. Furocoumarins are known for diverse bioactivities, including phototoxicity, immunomodulation, and cytotoxicity, influenced by substituent patterns and ring fusion positions .
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
9-ethyl-2,3,4-trimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C16H16O3/c1-5-11-7-13(17)19-12-6-8(2)14-9(3)10(4)18-16(14)15(11)12/h6-7H,5H2,1-4H3 |
InChI Key |
JSLIOIVNVIYIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=C(O3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material, which undergoes cyclization in the presence of acidic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Substitution: Substitution reactions can occur at the ethyl or methyl groups using reagents like halogens or nucleophiles .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry .
Scientific Research Applications
9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Molecular Weight and Substituent Effects
*Calculated based on molecular formula C15H14O3.
Biological Activity
The compound 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one is a member of the furochromene family, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16O3
- Molecular Weight : 244.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features a furochromene backbone, which is known for its diverse pharmacological properties.
Antioxidant Activity
Research indicates that compounds within the furochromene class exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. The results are summarized in Table 1.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
The compound showed a dose-dependent increase in scavenging activity, suggesting its potential as an antioxidant agent.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various furochromenes, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Cytotoxicity Studies
Cytotoxicity assays were performed on human cancer cell lines to evaluate the safety profile of the compound. The results are shown in Table 3.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 30 |
| A549 | 25 |
The IC50 values suggest that while the compound exhibits cytotoxic effects on cancer cells, it may also affect normal cells at higher concentrations.
Case Study 1: Antioxidant Efficacy in Vivo
A recent study investigated the in vivo antioxidant efficacy of this compound in a rat model subjected to oxidative stress. The treatment group exhibited significantly lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to the control group (p < 0.01).
Case Study 2: Antimicrobial Effects on Clinical Isolates
In another study focusing on clinical isolates of Staphylococcus aureus resistant to methicillin (MRSA), the compound demonstrated synergistic effects when combined with conventional antibiotics. This suggests potential for use in combination therapies to enhance antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
